

FPL-64176: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-64176, chemically known as methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, is a potent and selective L-type calcium channel activator.[1] Unlike classical calcium channel modulators such as dihydropyridines, verapamil, and diltiazem, FPL-64176 interacts with a distinct site on the channel protein, making it a valuable pharmacological tool for investigating the structure and function of L-type calcium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed experimental protocols for the characterization of FPL-64176, along with a summary of its key pharmacological data.

Discovery and Rationale

FPL-64176 was first described in 1993 as the pioneering example of a new class of calcium channel activators.[1] Its discovery was the result of quantitative structure-activity relationship (QSAR) studies on a series of less potent benzoylpyrroles. The inclusion of a 2-(phenylmethyl)benzoyl substituent was a key structural modification that led to a significant enhancement in potency.[1] FPL-64176 is an achiral molecule and exhibits "clean" pharmacology with no partial agonist properties, demonstrating higher efficacy than the commonly used L-type calcium channel agonist, Bay K 8644.[1]



Synthesis

The synthesis of FPL-64176 and its analogues was first reported by Baxter et al. in the Journal of Medicinal Chemistry in 1993.[1] The core of the synthesis involves the construction of the substituted pyrrole ring system. While the detailed, step-by-step protocol requires access to the full publication, the general synthetic strategy can be outlined as a multi-step process likely involving the condensation of appropriate precursors to form the pyrrole ring, followed by acylation and esterification to introduce the benzoyl and methyl carboxylate moieties, respectively.

Pharmacological Data

The pharmacological activity of FPL-64176 has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: Potency of FPL-64176 in Functional Assays

Assay	Preparation	Parameter	Value (µM)	Reference
Calcium Uptake	GH3 cells	EC50	~0.015	[1]
Contractility	Guinea pig atria	EC50	0.049	[1]
Contractile Response	Rat tail artery	EC50	0.211	[2]
K+-dependent Ca2+ influx	GH3 cells	EC50	0.12	[3]

Table 2: Inhibitory Activity of FPL-64176 and Antagonists



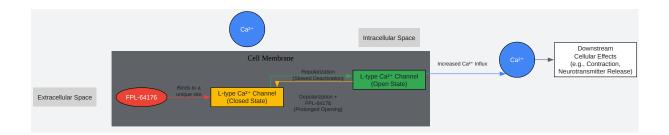
Ligand	Assay	Preparation	Parameter	Value (µM)	Reference
FPL-64176	(+)-[3H]PN 200-110 Binding	Rat cardiac membranes	IC50	10.4	[2]
FPL-64176	[3H]TA-3090 Binding	Rat cardiac membranes	IC50	7.03	[2]
FPL-64176	[3H]D888 Binding	Rat cardiac membranes	% Inhibition @ 10μM	23%	[2]
Nifedipine	Relaxation of FPL-64176 induced contraction	Rat tail artery	IC50	0.00522	[2]
Verapamil	Relaxation of FPL-64176 induced contraction	Rat tail artery	IC50	0.131	[2]
Diltiazem	Relaxation of FPL-64176 induced contraction	Rat tail artery	IC50	0.195	[2]

Mechanism of Action: L-Type Calcium Channel Modulation

FPL-64176 exerts its effects by directly binding to and activating L-type voltage-gated calcium channels. This interaction leads to a dramatic increase in the macroscopic inward calcium current.[4][5] The primary mechanism involves a significant alteration of the channel's gating properties. Specifically, FPL-64176 slows both the activation and deactivation kinetics of the L-type calcium channel.[4][5][6] This results in prolonged channel openings and a slower return to the closed state upon repolarization.[6] Interestingly, FPL-64176 does not appear to significantly affect the fundamental movements of the channel's voltage sensors (gating currents), suggesting that it influences the coupling between voltage sensing and the



opening/closing of the channel pore.[4] One proposed hypothesis is that FPL-64176 may render an inactivated state of the channel conductive.[4]



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FPL-64176 mechanism of action on L-type calcium channels.

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of FPL-64176 on L-type calcium currents in isolated cardiac myocytes or other excitable cells.

5.1.1. Cell Preparation:

- Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols.
- Store the isolated cells in a solution at 4°C for use within 5 hours.

5.1.2. Recording Solutions:

External Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4
NaHCO3, and 10 glucose. Bubble with 95% O2 - 5% CO2.

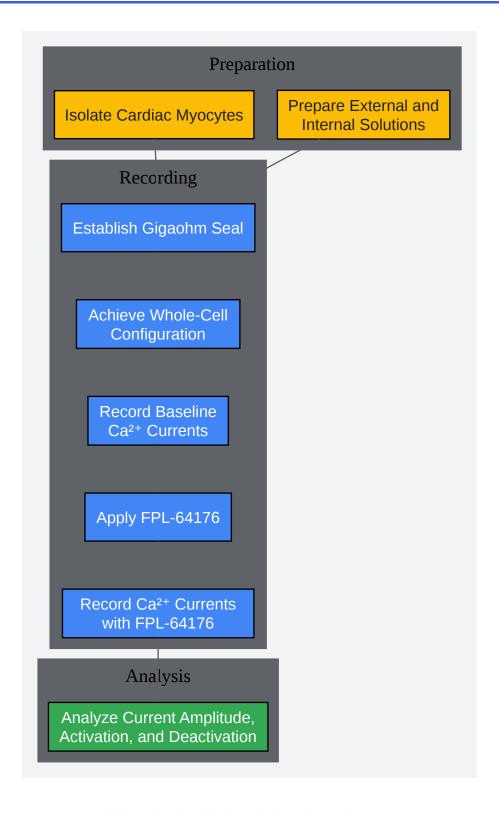


Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.

5.1.3. Recording Procedure:

- Transfer cells to a recording chamber on an inverted microscope and perfuse with the external solution at ~1.5 mL/min.
- Fabricate patch pipettes from borosilicate glass with a resistance of 3-6 M Ω when filled with the internal solution.
- Establish a gigaohm seal with a selected cell and then rupture the membrane patch to achieve the whole-cell configuration.
- Hold the cell at a potential of -70 mV.
- Elicit calcium currents using depolarizing voltage steps (e.g., 200 ms pulses from -70 mV to +20 mV in 10 mV increments).
- After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of FPL-64176 (e.g., $1 \mu M$).
- Record calcium currents in the presence of FPL-64176 and analyze changes in current amplitude, activation, and deactivation kinetics.





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Workflow for whole-cell patch-clamp analysis of FPL-64176.

Calcium Uptake Assay



This protocol measures FPL-64176-induced calcium influx in a cell population, such as GH3 pituitary cells.

5.2.1. Cell Culture:

• Culture GH3 cells in a suitable medium (e.g., Ham's F-10 with horse and fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

5.2.2. Assay Procedure:

- Plate GH3 cells in 96-well plates and grow to near confluence.
- On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
- Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
- Add varying concentrations of FPL-64176 to the wells.
- Induce depolarization with a high potassium solution.
- Measure the change in fluorescence using a fluorescence plate reader to determine the increase in intracellular calcium concentration.
- Calculate the EC50 value from the concentration-response curve.

Conclusion

FPL-64176 is a unique and powerful pharmacological tool for the study of L-type calcium channels. Its distinct mechanism of action, characterized by a profound slowing of channel kinetics without affecting gating charge movement, sets it apart from other calcium channel modulators. The detailed experimental protocols and compiled pharmacological data in this guide provide a valuable resource for researchers utilizing FPL-64176 to investigate calcium signaling and its role in various physiological and pathological processes.



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